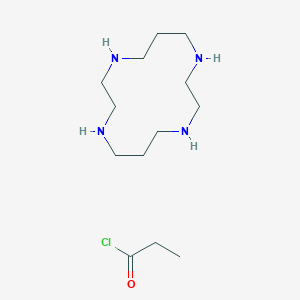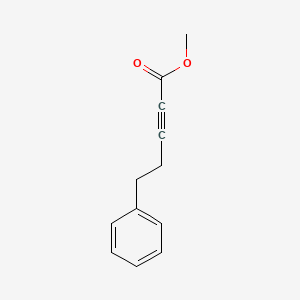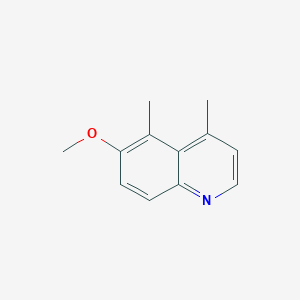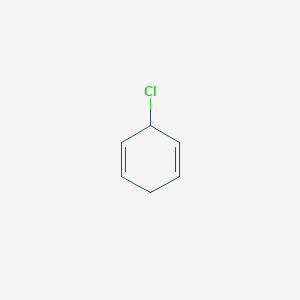
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene is an organic compound characterized by its unique structure, which includes two bromine atoms and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene typically involves the bromination of a suitable precursor. One common method is the bromination of 7-(2-methylpropyl)trideca-5,8-diene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its bromine atoms and alkyl chain may interact with specific molecular targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,2-Tridecadiene: A related compound with a similar carbon backbone but lacking bromine atoms.
5,8-Tridecadiene: Another related compound with a different substitution pattern.
Properties
CAS No. |
824959-89-9 |
|---|---|
Molecular Formula |
C17H30Br2 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
5,9-dibromo-7-(2-methylpropyl)trideca-5,8-diene |
InChI |
InChI=1S/C17H30Br2/c1-5-7-9-16(18)12-15(11-14(3)4)13-17(19)10-8-6-2/h12-15H,5-11H2,1-4H3 |
InChI Key |
QCBOZDKVBJWIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC(CC(C)C)C=C(CCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)


![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)


![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)
